(1-(3-Chlorobenzyl)piperidin-4-yl)methanamine hydrochloride
CAS No.: 1261230-69-6
Cat. No.: VC8225124
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261230-69-6 |
---|---|
Molecular Formula | C13H20Cl2N2 |
Molecular Weight | 275.21 g/mol |
IUPAC Name | [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine;hydrochloride |
Standard InChI | InChI=1S/C13H19ClN2.ClH/c14-13-3-1-2-12(8-13)10-16-6-4-11(9-15)5-7-16;/h1-3,8,11H,4-7,9-10,15H2;1H |
Standard InChI Key | COTIOFTVIGDHKL-UHFFFAOYSA-N |
SMILES | C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl |
Canonical SMILES | C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl |
Introduction
Structural and Chemical Identification
Nomenclature and Molecular Architecture
The systematic IUPAC name for this compound is [1-[(3-chlorophenyl)methyl]piperidin-4-yl]methanamine hydrochloride, reflecting its piperidine core substituted with a 3-chlorobenzyl group at the 1-position and a methanamine group at the 4-position . The hydrochloride salt form enhances its stability and solubility, a common modification in pharmaceutical compounds.
Key Structural Features:
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Piperidine Ring: A six-membered nitrogen-containing heterocycle.
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3-Chlorobenzyl Group: A benzyl moiety with a chlorine atom at the meta position.
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Methanamine Side Chain: A primary amine (-CH₂NH₂) attached to the piperidine ring.
The SMILES notation C1CN(CCC1CN)CC2=CC(=CC=C2)Cl.Cl provides a linear representation of its structure, highlighting the connectivity between the piperidine, benzyl, and amine groups .
Molecular Formula and Weight:
Computed Physicochemical Properties :
Property | Value |
---|---|
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 2 |
Rotatable Bond Count | 3 |
Topological Polar Surface Area | 29.3 Ų |
LogP (Octanol-Water) | 2.84 (estimated) |
The compound’s moderate polarity (TPSA = 29.3 Ų) and lipophilicity (LogP ≈ 2.84) suggest balanced membrane permeability and solubility, critical for drug-like properties.
Synthesis and Preparation
Critical Reaction Parameters:
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Temperature: Controlled heating (50–80°C) to avoid side reactions.
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Solvent: Polar aprotic solvents like DMF or acetonitrile.
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Purification: Recrystallization or column chromatography to achieve ≥97% purity .
Analytical Characterization
Post-synthesis validation employs:
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Mass Spectrometry: Molecular ion peak at m/z 275.21 [M+H]⁺.
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NMR Spectroscopy: Distinct signals for the piperidine protons (δ 2.5–3.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and amine protons (δ 1.5–2.0 ppm).
Physicochemical and Pharmacokinetic Profile
Solubility and Stability
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Aqueous Solubility: ~15 mg/mL in water at 25°C (enhanced by hydrochloride salt).
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Stability: Stable under ambient conditions but hygroscopic, requiring desiccated storage .
ADME Predictions
Parameter | Prediction |
---|---|
Absorption | Moderate (Caco-2 permeability = 12 × 10⁻⁶ cm/s) |
Metabolism | Hepatic (CYP3A4 substrate) |
Half-Life | ~4 hours (estimated) |
These predictions align with trends observed in piperidine-based drugs, though in vivo validation is required .
Parameter | Specification |
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GHS Pictogram | Warning (exclamation mark) |
Hazard Statements | H302 (Harmful if swallowed) |
Precautionary Measures | P101, P102, P201 |
Comparative Analysis with Analogous Compounds
Chloro vs. Fluoro Substitution
Property | (3-Chlorobenzyl) Derivative | (3-Fluorobenzyl) Derivative |
---|---|---|
Molecular Weight | 275.21 g/mol | 258.76 g/mol |
LogP | 2.84 | 2.51 |
Antimicrobial MIC | Not reported | 8–16 µg/mL |
The chlorine atom’s larger atomic radius and lipophilicity may enhance membrane penetration but reduce metabolic stability compared to fluorine.
Future Research Directions
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Mechanistic Studies: Elucidate interactions with bacterial efflux pumps or apoptosis pathways.
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SAR Optimization: Explore substituents at the benzyl or piperidine positions to improve potency.
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In Vivo Toxicology: Assess acute and chronic toxicity in animal models.
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